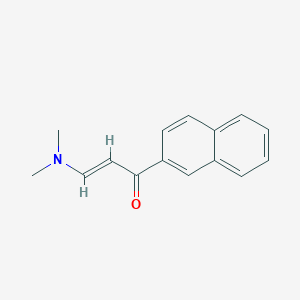

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

Descripción general

Descripción

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are compounds with strong electron donor-acceptor interactions, making them of significant interest in various scientific fields. This compound contains a dimethylamino group and a naphthyl group, which contribute to its distinct characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylnaphthalene and dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Alcohols or amines

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Chemistry

- Fluorescent Probes : The compound exhibits significant photophysical properties, making it suitable for use as a fluorescent probe in various chemical analyses.

- Charge Transfer Mechanisms : Its structure allows for intramolecular charge transfer (ICT), which is essential for understanding electronic interactions in complex systems.

Biology

- Bioimaging Agent : Due to its fluorescence, it is being investigated for potential use in bioimaging applications.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Medicine

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating the NLRP3 inflammasome pathway.

- Case Study: Breast Cancer : In studies involving MCF-7 breast cancer cells, treatment with (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one resulted in reduced cell viability and increased apoptotic markers after 24 hours of exposure.

Industry

- Organic Light Emitting Diodes (OLEDs) : The compound shows promise in the development of OLEDs due to its favorable electronic properties.

- Laser Dyes : Its photophysical characteristics make it suitable for applications in laser dye formulations.

Similar Compounds

- (2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one

- (2E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one

Table 2: Comparison of Chalcone Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Naphthyl group enhances ICT | Strong fluorescence and antimicrobial activity |

| (2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one | Different naphthyl substitution | Varies in electronic properties |

| (2E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one | Phenyl group instead of naphthyl | Reduced ICT efficiency compared to naphthyl |

Mecanismo De Acción

The compound exerts its effects through intramolecular charge transfer (ICT) mechanisms. The dimethylamino group acts as an electron donor, while the naphthyl group serves as an electron acceptor. This charge transfer results in unique photophysical properties, such as fluorescence. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its electron-donating and accepting capabilities.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one

- (2E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to its specific structural arrangement, which results in distinct photophysical properties. The presence of the naphthyl group, as opposed to a phenyl group, enhances its electron-accepting ability, leading to more pronounced intramolecular charge transfer effects.

Actividad Biológica

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a chalcone derivative, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by a dimethylamino group and a naphthyl moiety, which contribute to its unique properties and interactions within biological systems.

The compound can be synthesized through the Claisen-Schmidt condensation reaction, typically involving 2-acetylnaphthalene and dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol under reflux conditions for several hours, followed by purification via recrystallization or column chromatography .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves the activation of caspases and the modulation of cell cycle regulators such as cyclins and CDKs .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.7 | Modulation of cell cycle regulators |

| HCT116 (Colon) | 18.5 | Inhibition of proliferation |

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

- NLRP3 Inflammasome Activation : Recent studies suggest that this compound may influence the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. This could have implications for diseases characterized by chronic inflammation .

- Cell Cycle Arrest : By modulating key regulatory proteins involved in the cell cycle, this compound can induce cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting cancer cell proliferation .

Case Study 1: Breast Cancer

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 24 hours. The researchers observed an increase in apoptotic markers such as Annexin V positivity and cleaved PARP, indicating effective induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVYDBZSZDZCMG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199204 | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138716-23-1 | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.